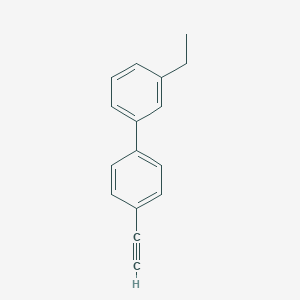3-Ethyl-4'-ethynyl-1,1'-biphenyl
CAS No.:
Cat. No.: VC13743755
Molecular Formula: C16H14
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C16H14 |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 1-ethyl-3-(4-ethynylphenyl)benzene |
| Standard InChI | InChI=1S/C16H14/c1-3-13-8-10-15(11-9-13)16-7-5-6-14(4-2)12-16/h1,5-12H,4H2,2H3 |
| Standard InChI Key | AZFDBQXOETVDIS-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C |
| Canonical SMILES | CCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C |
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 1-ethyl-3-(4-ethynylphenyl)benzene, reflects its biphenyl backbone with substituents at specific positions (Figure 1) . Key structural features include:
-
Ethyl group (-CH₂CH₃) at the third carbon of the first benzene ring, introducing steric bulk and moderate electron-donating effects.
-
Ethynyl group (-C≡CH) at the fourth carbon of the second benzene ring, providing a reactive sp-hybridized carbon for further functionalization.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄ | |
| Molecular Weight | 206.28 g/mol | |
| IUPAC Name | 1-ethyl-3-(4-ethynylphenyl)benzene | |
| SMILES | CCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C | |
| InChIKey | AZFDBQXOETVDIS-UHFFFAOYSA-N |
Synthesis Methodologies
Cross-Coupling Strategies
The biphenyl core is commonly constructed via Suzuki-Miyaura or Sonogashira coupling, which form carbon-carbon bonds between aryl halides and boronic acids/alkynes. A plausible synthetic route involves:
-
Suzuki Coupling: Reacting 3-ethylphenylboronic acid with 4-bromoiodobenzene to yield 3-ethyl-4'-iodo-1,1'-biphenyl.
-
Sonogashira Coupling: Introducing the ethynyl group via reaction with trimethylsilylacetylene (TMSA), followed by desilylation .
Table 2: Representative Reaction Conditions
Purification and Characterization
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Purity is confirmed by HPLC (>95%), while structural validation employs mass spectrometry (EI-MS: m/z 206.28 [M]⁺) and ¹H NMR .
Reactivity and Functionalization
Ethynyl Group Reactivity
The terminal alkyne undergoes characteristic reactions:
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles for pharmaceutical applications .
-
Palladium-Catalyzed Coupling: Sonogashira or Heck reactions to extend π-conjugation for optoelectronic materials .
Electronic Effects
The ethyl group’s inductive (+I) effect slightly donates electron density to the biphenyl system, modulating redox potentials. Cyclic voltammetry of analogous compounds shows oxidation peaks at ~1.2 V (vs. Ag/AgCl), suggesting stability under ambient conditions .
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.0 |
| Ethanol | 12.5 |
| Water | <0.1 |
| Data adapted from analogous biphenyl derivatives . |
Stability Considerations
Exposure to protic acids or oxidizing agents degrades the ethynyl group. Handling under anhydrous conditions with glovebox techniques is advised for long-term storage .
Future Research Directions
-
Alternative Syntheses: Exploring photoredox catalysis for milder, greener coupling conditions.
-
Material Science: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage.
-
Biological Studies: Assessing toxicity and pharmacokinetics of prodrug derivatives.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume